Cgp 71683 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

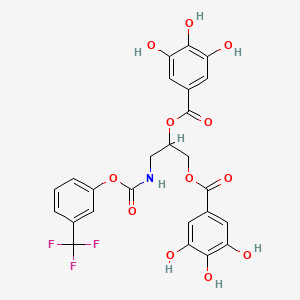

CGP 71683 hydrochloride is a highly selective and potent non-peptide NPY Y5 receptor antagonist . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . The IC50 values are 1.4, 2765, 7187, and 5637 nM at cloned rat Y5, Y1, Y2, and Y4 receptors respectively .

Molecular Structure Analysis

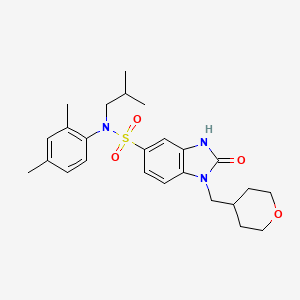

The molecular weight of CGP 71683 hydrochloride is 512.07 . Its chemical formula is C26H29N5O2S.HCl . The chemical name is N - [ [ trans -4- [ [ (4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride .Physical And Chemical Properties Analysis

CGP 71683 hydrochloride is soluble to 100 mM in DMSO . It should be stored at +4°C .Scientific Research Applications

Neuropeptide Y5 Receptor Antagonist

CGP 71683 hydrochloride is an extremely selective, non-peptide NPY Y5 receptor antagonist . It displays over 1000-fold selectivity over Y1, Y2, and Y4 receptors . The IC50 values are 1.4, 2765, 7187, and 5637 nM at cloned rat Y5, Y1, Y2, and Y4 receptors respectively .

Inhibition of NPY-Induced Food Intake

CGP 71683 hydrochloride potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rats . This suggests its potential use in the study of metabolic disorders and obesity.

Investigation of Neuropeptide Y Receptors

CGP 71683 hydrochloride serves as a potent and selective tool to investigate neuropeptide Y receptors in the central and peripheral nervous systems . This can help in understanding the role of these receptors in various physiological and pathological processes.

Role in Satiety

Research has indicated the role of CGP 71683 hydrochloride in the satiety produced by gastric delivery of macronutrients in rats . This could have implications for the development of treatments for conditions like obesity and eating disorders.

Pro-survival Factor in Neuroblastoma

Studies have shown that the neuropeptide Y receptor Y5 can act as an inducible pro-survival factor in neuroblastoma . CGP 71683 hydrochloride, as a Y5 receptor antagonist, could therefore have potential applications in cancer research.

Inhibition of NPY-Induced Cell Growth and Migration

CGP 71683 hydrochloride inhibits NPY-induced increases in BT-549 cell growth and MDA-MB-231 cell migration when used at a concentration of 0.25 μM . This suggests its potential use in the study of cell proliferation and migration, particularly in the context of cancer research.

Mechanism of Action

Target of Action

CGP 71683 hydrochloride is a competitive antagonist of the neuropeptide Y5 (NPY Y5) receptor . The NPY Y5 receptor is one of the subtypes of neuropeptide Y receptors, which are G-protein coupled receptors involved in various physiological processes. CGP 71683 hydrochloride shows no obvious activity at Y1 receptor (Ki, >4000 nM) and Y2 receptor (Ki, 200 nM) in cell membranes .

Mode of Action

As a competitive antagonist, CGP 71683 hydrochloride binds to the NPY Y5 receptor, preventing the binding of the natural ligand, neuropeptide Y. This inhibits the activation of the receptor, thereby blocking the downstream signaling pathways .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

CGP 71683 hydrochloride potently inhibits NPY-induced food intake following intraperitoneal (i.p.) administration in diabetic, free-feeding, and fasted rats . This suggests that the compound may have potential applications in the regulation of feeding behavior and energy balance.

Safety and Hazards

properties

IUPAC Name |

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQDKUNCSVFGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cgp 71683 hydrochloride | |

CAS RN |

192322-50-2 |

Source

|

| Record name | CGP-71683A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-71683A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)

![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)

![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)

![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)

![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)

![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)